3-Octyne, 2-bromo-

Description

The Significance of Halogenated Alkynes as Synthetic Intermediates

Halogenated alkynes, particularly bromoalkynes, are recognized as powerful and versatile building blocks in organic synthesis. acs.org Their importance stems from their ability to participate in a wide array of chemical transformations, serving as key intermediates in the construction of complex molecular architectures. acs.org Bromoalkynes are pivotal in carbon-carbon (C-C) cross-coupling reactions, which are fundamental methods for creating the carbon skeletons of many organic molecules. acs.org

These compounds exhibit notable stereoselectivity in coupling reactions, enabling the formation of specific E- and Z-isomers, a critical aspect in the synthesis of pharmaceuticals and biologically active compounds. acs.org The utility of bromoalkynes extends to various catalytic systems, including those based on palladium, copper, silver, and ruthenium. acs.orgnih.govorganic-chemistry.org Researchers have successfully employed bromoalkynes in the synthesis of diverse structures such as amides, polysubstituted iminopyrrolinones, and even complex natural products like sporolides B. acs.org Their role in multicomponent reactions, where multiple reactants combine in a single step to form a complex product, further highlights their efficiency and atom economy in modern synthesis. acs.orgresearchgate.net

Structural Features and Reactivity Potential of 3-Octyne (B96577), 2-bromo-

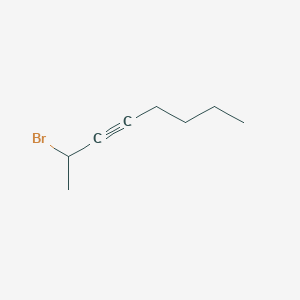

The compound 3-Octyne, 2-bromo- (IUPAC name: 2-bromooct-3-yne) is an internal alkyne characterized by an eight-carbon chain. nih.gov A bromine atom is attached to the second carbon, and a carbon-carbon triple bond exists between the third and fourth carbons. nih.gov This specific arrangement of the bromine atom and the alkyne functional group dictates its chemical behavior and synthetic potential.

The presence of the sp-hybridized carbons of the triple bond and the adjacent bromine atom, a good leaving group, makes 3-Octyne, 2-bromo- a reactive substrate for various organic reactions. Its structure suggests potential for participation in nucleophilic substitution reactions at the carbon bearing the bromine, and addition reactions across the alkyne's triple bond. A known synthetic route to produce 2-bromooct-3-yne involves the reaction of oct-3-yn-2-ol. chemsrc.com

Table 1: Physicochemical Properties of 3-Octyne, 2-bromo-

| Property | Value | Source |

|---|---|---|

| CAS Number | 61783-71-9 | nih.govchemsrc.com |

| Molecular Formula | C₈H₁₃Br | nih.govchemsrc.com |

| Molecular Weight | 189.09 g/mol | nih.gov |

| IUPAC Name | 2-bromooct-3-yne | nih.gov |

| Synonyms | 3-Octyne, 2-bromo-; 2-bromo-3-octyne | nih.govchemsrc.com |

| Exact Mass | 188.02006 Da | nih.gov |

Overview of Research Trajectories in 3-Octyne, 2-bromo- Chemistry

While specific, extensive research focusing solely on 3-Octyne, 2-bromo- is not widely detailed in general literature, its chemical nature places it within significant research trends involving bromoalkynes. The broader field of haloalkyne chemistry is an active area of investigation, with research focusing on the development of novel catalytic methods to enhance their synthetic utility. acs.org

Current research trajectories include the exploration of transition metal-catalyzed reactions, such as those employing copper(I) iodide for the synthesis of unsymmetrical diynes or silver-based systems for C(sp)-C(sp³) cross-coupling with alkylboronic acids. nih.govorganic-chemistry.org Furthermore, studies on photocatalyst-free, visible-light-induced multicomponent reactions involving bromoalkynes demonstrate a move towards more sustainable and efficient synthetic protocols. researchgate.net The application of bromoalkynes in the synthesis of heterocyclic compounds, like indoles, via rhodium-catalyzed rearrangements is another promising research avenue. chemicalbook.in One specific application of 2-bromooct-3-yne has been documented in medicinal chemistry research, indicating its use as an intermediate in the development of new chemical entities. chemsrc.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

61783-71-9 |

|---|---|

Molecular Formula |

C8H13Br |

Molecular Weight |

189.09 g/mol |

IUPAC Name |

2-bromooct-3-yne |

InChI |

InChI=1S/C8H13Br/c1-3-4-5-6-7-8(2)9/h8H,3-5H2,1-2H3 |

InChI Key |

HNTDKZDSFARQBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(C)Br |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Octyne, 2 Bromo

Nucleophilic Substitution Reactions at the Brominated Center

The bromine atom at the second carbon position of 3-octyne (B96577), 2-bromo- is a good leaving group, making this site susceptible to attack by nucleophiles. These reactions involve the replacement of the bromide ion with another atom or functional group.

Mechanistic Pathways of Substitution (e.g., SN2 mechanisms)

Nucleophilic substitution reactions on secondary halogenoalkanes, such as 2-bromo-3-octyne, can proceed via either SN1 or SN2 mechanisms, depending on the reaction conditions. cognitoedu.org However, for many strong nucleophiles, the reaction favors the bimolecular nucleophilic substitution (SN2) pathway. doubtnut.comlibretexts.org

In an SN2 mechanism, the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group (backside attack). doubtnut.com This concerted, single-step process involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. doubtnut.comunizin.org For chiral molecules like (R)- or (S)-2-bromo-3-octyne, this mechanism leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. doubtnut.comdoubtnut.comaskfilo.com The reaction of (-)-2-bromooctane with sodium hydroxide (B78521), for instance, proceeds via an SN2 mechanism to yield (+)-octane-2-ol with an inverted configuration. doubtnut.commiracosta.edu

Formation of Oxygen-Containing Functionalities (e.g., alcohols, ethers)

The displacement of the bromide in 2-bromo-3-octyne can be readily achieved using oxygen-based nucleophiles to yield alcohols and ethers.

Alcohol Formation: The hydrolysis of 2-bromo-3-octyne by reacting it with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), results in the formation of the corresponding alcohol, oct-3-yn-2-ol. cognitoedu.org This reaction typically follows an SN2 mechanism, leading to the formation of an alcohol with an inverted stereochemistry if a chiral starting material is used. doubtnut.comaskfilo.com

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis. libretexts.org This method involves the reaction of an alkoxide ion (RO⁻) with the alkyl halide. The alkoxide, generated by treating an alcohol with a strong base like sodium hydride (NaH), acts as the nucleophile that displaces the bromide from 2-bromo-3-octyne. libretexts.org This SN2 reaction is highly versatile for creating unsymmetrical ethers. For example, reacting 2-bromo-3-octyne with sodium methoxide (B1231860) (CH₃ONa) would yield 2-methoxy-3-octyne. Because the reaction is subject to SN2 constraints, primary halides are preferred, but secondary halides like 2-bromo-3-octyne can also be used, though the potential for competing E2 elimination reactions increases. unizin.orglibretexts.org

| Reactant | Nucleophile/Reagent | Product | Functionality Formed | Typical Mechanism |

|---|---|---|---|---|

| 3-Octyne, 2-bromo- | NaOH (aq) or KOH (aq) | Oct-3-yn-2-ol | Alcohol | SN2 cognitoedu.orgdoubtnut.com |

| 3-Octyne, 2-bromo- | RONa (e.g., CH₃ONa) | 2-Alkoxy-3-octyne (e.g., 2-Methoxy-3-octyne) | Ether | SN2 (Williamson Ether Synthesis) libretexts.org |

Electrophilic Addition Reactions Across the Alkyne Moiety

The carbon-carbon triple bond in 2-bromo-3-octyne is electron-rich, making it a nucleophile that can react with electrophiles. chemconnections.org These addition reactions typically proceed in one or two steps, depending on the stoichiometry of the electrophilic reagent. libretexts.orglibretexts.org

Stereoselective and Regioselective Halogen Additions (e.g., iodobromination of internal alkynes)

The addition of halogens (X₂) such as bromine (Br₂) or mixed halogens like iodine monobromide (IBr) across the alkyne is a common electrophilic addition reaction. libretexts.orglibretexts.org The addition of one equivalent of a halogen to an alkyne generally results in a dihaloalkene. libretexts.org The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion. libretexts.org This mechanism results in anti-addition, where the two halogen atoms add to opposite faces of the triple bond, producing a product with trans (E) stereochemistry. libretexts.orglibretexts.org

For an unsymmetrical internal alkyne like 2-bromo-3-octyne, the regioselectivity of the addition must also be considered. Research on the iodobromination of 3-octyne, a structurally similar alkyne, showed that the reaction with IBr resulted in a 50:50 mixture of the two possible regioisomers. researchmap.jp This suggests that the electronic effects of the different alkyl groups on either side of the triple bond in 3-octyne are not sufficient to direct the addition to one carbon over the other. researchmap.jp A similar outcome would be expected for 2-bromo-3-octyne, leading to a mixture of (E)-2,4-dibromo-3-iodo-3-octene and (E)-2,3-dibromo-4-iodo-3-octene.

Heteroatom Additions to the Triple Bond (e.g., selenium dihalide additions)

Selenium dihalides (SeX₂), such as selenium dichloride (SeCl₂) and selenium dibromide (SeBr₂), undergo efficient and highly stereoselective addition to alkynes. nih.gov These reactions proceed smoothly as an anti-addition, leading exclusively to bis(E-2-halovinyl) selenides. nih.govresearchgate.net The reaction with 2-bromo-3-octyne would involve the selenium dihalide adding across the triple bond to form a vinyl selenide. This type of reaction is considered a form of "click chemistry" due to its high efficiency and stereoselectivity. nih.gov The addition generally follows an anti-Markovnikov pattern, though this is less of a factor for internal alkynes. eurekaselect.com The resulting vinyl selenides are themselves useful intermediates for further chemical transformations. researchgate.net

Hydrohalogenation and Hydration Pathways

Hydrohalogenation: The addition of hydrogen halides (HX) like HBr or HCl to an alkyne is an electrophilic addition that typically follows Markovnikov's rule. libretexts.orglibretexts.org For an unsymmetrical internal alkyne like 2-bromo-3-octyne, the addition of one equivalent of HX would lead to the formation of a vinyl cation intermediate. libretexts.org Since the substitution on either side of the triple bond is different, this can lead to the formation of a mixture of two constitutional isomers. libretexts.org The subsequent attack by the halide ion would yield a mixture of haloalkene products. The addition of a second equivalent of HX would lead to a geminal dihalide. libretexts.org

Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts (like HgSO₄) in aqueous acid, also follows an electrophilic addition mechanism. msu.edu For an unsymmetrical internal alkyne, the initial addition of water is not regioselective and will produce a mixture of two possible enol intermediates. msu.edu These enols are unstable and will rapidly tautomerize to their more stable keto forms. Therefore, the hydration of 2-bromo-3-octyne is expected to yield a mixture of two isomeric ketones: 2-bromo-3-octanone and 2-bromo-4-octanone.

| Reaction Type | Reagent | Intermediate/Key Feature | Expected Product(s) |

|---|---|---|---|

| Halogenation | Br₂ (1 equiv.) | Cyclic bromonium ion, anti-addition | (E)-2,3,4-tribromo-3-octene (mixture of regioisomers) |

| Iodobromination | IBr (1 equiv.) | anti-addition, poor regioselectivity | Mixture of (E)-2,4-dibromo-3-iodo-3-octene and (E)-2,3-dibromo-4-iodo-3-octene researchmap.jp |

| Selenium Dihalide Addition | SeBr₂ | anti-addition, high stereoselectivity | Bis((E)-2-bromo-3-(1-bromohexyl)vinyl) selenide |

| Hydrohalogenation | HBr (1 equiv.) | Vinyl cation, mixture of isomers | Mixture of 2,3-dibromo-3-octene and 2,4-dibromo-3-octene |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol intermediate, tautomerization | Mixture of 2-bromo-3-octanone and 2-bromo-4-octanone msu.edu |

Elimination Reactions and Formation of Unsaturated Systems

Elimination reactions of 2-bromo-3-octyne are key pathways to synthesizing other unsaturated molecules, such as allenes and isomeric alkynes. These reactions are typically promoted by a base, which abstracts a proton, leading to the expulsion of the bromide ion and the formation of a new pi bond.

Base-Promoted HBr Elimination Pathways to Allenes or Alkynes

The treatment of propargylic halides like 2-bromo-3-octyne with a base can lead to a mixture of products, primarily allenes and rearranged alkynes. The reaction proceeds via the removal of a proton (H⁺) and a bromide ion (Br⁻). The regiochemical outcome—whether an allene (B1206475) or a different alkyne is formed—is highly dependent on the reaction conditions, including the strength and steric nature of the base, the solvent, and the substitution pattern of the starting material.

For instance, a strong, sterically hindered base might preferentially abstract a proton from one position, while a smaller, stronger base might favor another, leading to different product ratios. The general mechanism involves the deprotonation of a carbon atom, which initiates the elimination of the bromine atom and the subsequent formation of either an allene (if the proton is removed from the carbon of the triple bond) or a rearranged alkyne. It is also possible for the allene to be the initial product, which then isomerizes to a more stable alkyne under the basic conditions. wisc.edu

Mechanistic Probes Employing Isotopic Labeling Studies (e.g., deuterium (B1214612) labeling)

To elucidate the precise mechanisms of these elimination reactions, researchers often employ isotopic labeling studies. princeton.edu By replacing a hydrogen atom at a specific position with its heavier isotope, deuterium (D), scientists can track the movement of atoms throughout the reaction.

For example, in a related system, subjecting a deuterium-labeled propargylic alcohol to reaction conditions resulted in the complete incorporation of deuterium at the α-carbon, suggesting a mechanism involving a hydride shift. nih.gov Crossover experiments, where a mixture of labeled and unlabeled starting materials is used, can demonstrate whether the reaction is intramolecular (occurring within a single molecule) or intermolecular (between different molecules). nih.gov In palladium-catalyzed reactions of similar propargylic bromides, deuterium labeling has been used to show that reductive elimination, a key step in the catalytic cycle, proceeds with a retention of the stereochemical configuration. rsc.orgrsc.org These studies are crucial for distinguishing between proposed mechanistic pathways, such as E2, E1cb, or more complex, multi-step processes involving rearrangements. mdpi.com

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond in 2-bromo-3-octyne is susceptible to homolytic cleavage, where the bond breaks to form two radical species. This reactivity allows the compound to participate in and initiate various radical-mediated transformations.

Initiation of Polymerization Processes (e.g., Atom Transfer Radical Polymerization)

Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that relies on the reversible activation of a dormant species, typically an alkyl halide, by a transition metal catalyst. acs.orgresearchgate.net An initiator for ATRP must possess a readily cleavable carbon-halogen bond. labinsights.nl The C-Br bond in 2-bromo-3-octyne, being at a propargylic position, is activated and can be homolytically cleaved to generate a propargyl radical. libretexts.org

In ATRP, a transition metal complex reversibly abstracts the bromine atom from the initiator, forming a carbon-centered radical that can then add to a monomer, initiating the polymerization chain. acs.orglabinsights.nl The reactivity of the initiator is critical, with the bond dissociation energy of the C-X bond playing a key role; reactivity generally follows the trend I > Br > Cl. rsc.org While specific studies on 2-bromo-3-octyne as an ATRP initiator are not prevalent, analogous propargylic bromides and other alkyl bromides are commonly used, suggesting its potential utility in creating polymers with controlled architectures. acs.orgnih.gov The process is a radical chain reaction, and its success depends on carefully balancing the rates of activation and deactivation. aip.org

Mechanistic Investigations of Radical Pathways

The radical reactivity of propargylic bromides extends beyond polymerization. Mechanistic studies, often involving nickel or copper catalysts, have shown that the reaction of propargylic bromides can proceed through a radical chain mechanism. nih.govacs.org In these processes, a metal complex facilitates the cleavage of the C-Br bond, generating a transient propargylic radical. nih.govacs.org This radical is a key intermediate that can undergo various subsequent reactions.

For example, in nickel-catalyzed cross-coupling reactions, the propargylic radical can be trapped by an organonickel complex to form the desired product. acs.org The formation of homocoupling products is often cited as evidence for the presence of radical intermediates. nih.gov The propargyl radical exists in resonance with an allenyl radical, and this tautomerism allows for diverse reactivity, leading to either propargylic or allenic products depending on the specific reaction pathway. researchgate.netrsc.org

Table 1: Mechanistic Pathways in Radical Reactions of Propargylic Bromides

| Reaction Type | Catalyst/Initiator | Key Intermediate | Mechanistic Evidence | Product Type |

|---|---|---|---|---|

| Cross-Coupling | Nickel Complexes | Propargyl Radical | Homocoupling byproducts, Stereoconvergence nih.govacs.org | Allenes, Alkynes rsc.org |

| Hydrobromination | Free Radical Initiator | 1,3-dibromo-2-propenyl radical | Stereochemical analysis cdnsciencepub.com | Dibromopropenes cdnsciencepub.com |

| Cyclization | Copper(II) catalyst | Allylic Radical | Trapping experiments | Lactones nih.gov |

Rearrangement Reactions in Brominated Octyne Systems (e.g., bicyclic systems)

Propargylic systems, particularly when constrained within a cyclic or bicyclic framework, can undergo unique rearrangement reactions. These transformations often proceed through strained intermediates or are driven by the formation of more stable products.

While specific research on rearrangements of 2-bromo-3-octyne leading to bicyclic systems is limited, studies on analogous compounds provide insight. For example, the reaction of brominated bicyclic dienes with strong bases can generate highly strained intermediates like bicyclic allenes or alkynes. researchgate.net These reactive species can be trapped by other molecules or undergo further rearrangements. researchgate.net Carbocation intermediates, which can be formed under certain conditions, are also prone to rearrangement, such as hydride or alkyl shifts, to form more stable carbocations before final product formation. masterorganicchemistry.commsu.edu In other cases, metal-catalyzed reactions of bromoalkynes with specific substrates, such as naphthols, can lead to the formation of polycyclic aromatic systems through a sequence of insertion and elimination steps. acs.orgnih.gov

Stereochemical and Regiochemical Considerations in Transformations of 3 Octyne, 2 Bromo

Stereoselective Hydrogenation of Alkynes to Alkenes (e.g., cis vs. trans products)

The partial hydrogenation of alkynes is a cornerstone of organic synthesis, allowing for the stereospecific formation of either cis or trans alkenes from a single alkyne starting material. libretexts.org The geometry of the resulting alkene is dictated by the choice of catalyst and reaction conditions. libretexts.orgchemistryconnected.com For an unsymmetrical alkyne like 2-bromo-3-octyne, these methods provide access to its corresponding (Z)- and (E)-alkene diastereomers.

Syn-Hydrogenation to form cis-(Z)-Alkenes: The conversion of an alkyne to a cis-alkene is achieved through syn-addition of hydrogen, where both hydrogen atoms add to the same face of the triple bond. chemistryconnected.commsu.edu This is commonly accomplished using a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). libretexts.orgmsu.edu The catalyst's reduced activity prevents over-reduction of the alkyne to the corresponding alkane. libretexts.org When applied to 2-bromo-3-octyne, this method would yield (Z)-2-bromo-3-octene.

Anti-Hydrogenation to form trans-(E)-Alkenes: To produce a trans-alkene, an anti-addition of hydrogen is required. This is typically achieved through a dissolving metal reduction, using sodium or lithium metal in a liquid ammonia (B1221849) solvent at low temperatures. libretexts.org The mechanism involves the stepwise addition of electrons and protons, which results in the more thermodynamically stable trans product. libretexts.org This reaction, when performed on 2-bromo-3-octyne, would produce (E)-2-bromo-3-octene.

| Starting Material | Reagents/Catalyst | Product | Stereochemistry |

|---|---|---|---|

| 2-bromo-3-octyne | H2, Lindlar's Catalyst (Pd/CaCO3, Quinoline) | (Z)-2-bromo-3-octene | cis (Syn-addition) msu.edu |

| 2-bromo-3-octyne | Na, NH3 (l) | (E)-2-bromo-3-octene | trans (Anti-addition) libretexts.org |

Regiochemical Control in Electrophilic Additions to Unsymmetrical Alkynes

Electrophilic addition reactions to unsymmetrical alkynes, such as 2-bromo-3-octyne, are governed by regioselectivity, which determines where the electrophile and nucleophile add across the triple bond. The outcome is dictated by the formation of the most stable carbocation intermediate, a principle encapsulated by Markovnikov's rule. pressbooks.pubscribd.com

In the case of 2-bromo-3-octyne, the alkyne is substituted with a propyl group on one side and a 1-bromoethyl group on the other. The bromine atom is an electron-withdrawing group, which will influence the stability of any adjacent carbocation. When a reagent like hydrogen bromide (HBr) is added, the electrophilic proton (H+) will add to the carbon atom of the triple bond that results in the more stable carbocation.

The stability of the potential vinyl carbocations must be considered:

Path A: Protonation at C4: Addition of H+ to C4 would place a positive charge on C3. This carbocation is stabilized by the adjacent alkyl (propyl) group.

Path B: Protonation at C3: Addition of H+ to C3 would place a positive charge on C4.

Due to the electronic and steric environment, the addition of an electrophile like H+ is expected to occur at the carbon atom further from the bulky bromo-substituted carbon, leading to the formation of the more stable carbocation intermediate. scribd.com Subsequently, the nucleophile (Br-) attacks the carbocation. For internal alkynes where the triple bond is not symmetrically located, a mixture of two isomeric ketones can be formed upon hydration. msu.edu Similarly, hydrohalogenation can yield a mixture of vinyl halides. The presence of the bromine on the starting material at C2 further complicates the electronic effects, potentially leading to a mixture of regioisomers, although one is typically favored.

| Starting Material | Reagent | Predicted Major Product | Governing Principle |

|---|---|---|---|

| 2-bromo-3-octyne | HBr (1 eq.) | 3,4-dibromo-3-octene | Markovnikov's Rule (Formation of the most stable carbocation intermediate) pressbooks.pub |

Chiral Induction and Asymmetric Transformations (e.g., NiH-catalyzed asymmetric hydroalkylation)

Asymmetric transformations are powerful tools for synthesizing enantiomerically enriched compounds from prochiral or racemic starting materials. Nickel-hydride (NiH) catalyzed reactions have emerged as a versatile method for asymmetric hydrofunctionalization, enabling the construction of chiral centers with high selectivity. researchgate.netdicp.ac.cn These reactions often involve the regio- and stereoselective addition of a nickel-hydride species across a carbon-carbon multiple bond, generating an alkylnickel intermediate that can then couple with an electrophile. researchgate.netchemrxiv.org

While 2-bromo-3-octyne is already chiral, NiH-catalyzed processes can be used in reactions involving this substrate to create additional stereocenters with high levels of control. For example, a related process is the NiH-catalyzed asymmetric hydroalkylation of alkenes using alkyl halides as electrophiles. chemrxiv.orgnih.gov In a hypothetical scenario, the alkene derivative of 2-bromo-3-octyne (2-bromo-3-octene) could participate in such a reaction.

The general mechanism involves:

Generation of a chiral LNiH complex, where L is a chiral ligand.

Regio- and enantioselective hydrometallation of an alkene to form an enantioenriched alkylnickel intermediate. researchgate.net

Cross-coupling of this intermediate with an alkyl electrophile (like an alkyl halide) to form the C-C bond. chemrxiv.org

The key to asymmetry is the chiral ligand (e.g., a pyridine-oxazoline or 'PyrOx' type ligand), which creates a chiral environment around the nickel catalyst, directing the reaction to favor the formation of one enantiomer or diastereomer over the other. chemrxiv.org Such strategies are crucial for producing structurally diverse chiral molecules. nih.gov

Diastereomer and Enantiomer Differentiation in Reaction Outcomes and Product Analysis

Stereoisomers are molecules with the same connectivity but a different spatial arrangement of atoms. masterorganicchemistry.com This broad category is divided into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). masterorganicchemistry.comlibretexts.org The starting material, 2-bromo-3-octyne, possesses a stereocenter at the C2 position, meaning it exists as a pair of enantiomers: (R)-2-bromo-3-octyne and (S)-2-bromo-3-octyne.

When a chiral molecule like (R)-2-bromo-3-octyne undergoes a reaction that creates a new stereocenter, the products will be diastereomers. libretexts.org For example, the stereoselective hydrogenation discussed in section 4.1 generates a new source of stereoisomerism at the C3=C4 double bond (cis or trans).

Hydrogenation of (R)-2-bromo-3-octyne with Lindlar's catalyst yields (R,Z)-2-bromo-3-octene.

Reduction of (R)-2-bromo-3-octyne with Na/NH3 yields (R,E)-2-bromo-3-octene.

These two products, (R,Z)-2-bromo-3-octene and (R,E)-2-bromo-3-octene, have the same configuration at C2 but different configurations at the double bond. They are not mirror images of each other and are therefore diastereomers. numberanalytics.com Unlike enantiomers, which have identical physical properties (except for the direction of rotation of plane-polarized light), diastereomers have different physical properties, such as melting points, boiling points, and solubility. libretexts.orgnumberanalytics.com This difference allows for their separation using standard laboratory techniques like chromatography or crystallization. numberanalytics.com

| Starting Enantiomer | Reaction | Product Stereoisomer | Relationship to Other Products |

|---|---|---|---|

| (R)-2-bromo-3-octyne | Syn-Hydrogenation | (R,Z)-2-bromo-3-octene | Diastereomer of (R,E)-2-bromo-3-octene |

| (R)-2-bromo-3-octyne | Anti-Hydrogenation | (R,E)-2-bromo-3-octene | Diastereomer of (R,Z)-2-bromo-3-octene |

| (S)-2-bromo-3-octyne | Syn-Hydrogenation | (S,Z)-2-bromo-3-octene | Enantiomer of (R,Z)-2-bromo-3-octene |

| (S)-2-bromo-3-octyne | Anti-Hydrogenation | (S,E)-2-bromo-3-octene | Enantiomer of (R,E)-2-bromo-3-octene |

Catalytic Transformations Involving 3 Octyne, 2 Bromo

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are paramount in activating the carbon-bromine bond of 3-Octyne (B96577), 2-bromo-, facilitating its participation in a range of powerful cross-coupling reactions. These methodologies are celebrated for their efficiency and broad functional group tolerance.

The Sonogashira coupling reaction stands as a principal method for the functionalization of haloalkynes like 3-Octyne, 2-bromo-. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgrsc.org The core of this transformation lies in two interconnected catalytic cycles: a palladium cycle and a copper cycle. sci-hub.se The generally accepted mechanism begins with the oxidative addition of the bromoalkyne to a Pd(0) species, forming a Pd(II)-alkynyl complex. sci-hub.se Concurrently, the copper(I) salt reacts with the terminal alkyne to generate a copper(I) acetylide. Transmetalation between the Pd(II)-alkynyl complex and the copper(I) acetylide, followed by reductive elimination, affords the coupled product and regenerates the active Pd(0) catalyst. sci-hub.se

While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that can be performed in aqueous media or even under solvent-free conditions, enhancing the reaction's sustainability. organic-chemistry.orgkaust.edu.sa For instance, efficient Sonogashira couplings have been achieved using low loadings of palladium catalysts, such as Pd(OAc)₂, at room temperature. mdpi.com The reaction's versatility allows for the synthesis of unsymmetrical alkynes and enynes, which are valuable motifs in biologically active compounds. rsc.org One-pot procedures that combine C-H borylation with Sonogashira coupling have further expanded the synthetic utility, allowing for the direct functionalization of aryl bromides followed by coupling with an alkyne. msu.edu

The efficiency of palladium-catalyzed coupling reactions involving substrates like 3-Octyne, 2-bromo- is highly dependent on several factors, including the choice of ligand, reaction temperature, and any pre-functionalization of the substrates.

Ligand Effects: The ancillary ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. researchgate.net The nature of the phosphine (B1218219) ligand, for example, can significantly influence the rate and selectivity of the coupling reaction. mdpi.com Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) and tricyclohexylphosphine, can promote the formation of more reactive, monoligated palladium species. whiterose.ac.uk N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often exhibiting superior stability and activity in various cross-coupling reactions. mdpi.com The choice of ligand can be critical; for instance, in certain syntheses of phenothiazines, dialkylbiarylphosphine ligands led to undesired intermolecular coupling, while other specific ligands provided the desired product in high yield. acs.org

Temperature and Solvent: Reaction temperature is a key parameter to control. While some Sonogashira reactions proceed efficiently at room temperature, others may require elevated temperatures to achieve optimal yields. mdpi.comscirp.org However, excessively high temperatures can sometimes lead to side reactions, such as the self-coupling of alkynes. scirp.org The solvent can also have a profound impact on the reaction by influencing catalyst stability, reaction rates, and product solubility. whiterose.ac.uk Dipolar aprotic solvents like DMF are common, but greener alternatives, including aqueous media, are increasingly being employed. kaust.edu.sawhiterose.ac.uk

Pre-functionalization: The pre-functionalization of coupling partners can be a strategic approach to enhance reactivity or direct selectivity. For example, the conversion of a bromoalkyne to an organoborane reagent (via a borylation reaction) can facilitate subsequent coupling reactions. msu.edu In some cases, the presence of certain functional groups on the substrates can influence the reaction outcome. For instance, the instability of a boryl group on a thiophene (B33073) ring under Sonogashira conditions highlights the need to consider the compatibility of functional groups with the chosen catalytic system. msu.edu

Below is a table summarizing the optimization of a generic Sonogashira coupling reaction, highlighting the impact of various parameters.

| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 2 | Pd(OAc)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |

| 3 | PdCl₂(PPh₃)₂ (2.5) | - | CuI (5) | Et₃N | DMF | 100 | 3 | 94 |

| 4 | Pd(CF₃COO)₂ (2.5) | - | CuI (5) | Et₃N | DMF | 100 | 3 | 75 |

| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | - | Et₃N | DMF | 100 | 3 | <10 |

| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | K₂CO₃ | DMF | 100 | 3 | 65 |

| 7 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 80 | 3 | 88 |

| 8 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 120 | 3 | 90 |

Nickel-Catalyzed Methodologies

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of transformations. chemrxiv.org Its unique electronic properties and ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) enable distinct reactivity patterns. nih.govnih.gov

Nickel-hydride (NiH) catalyzed reactions have gained prominence for their ability to functionalize remote C(sp³)–H bonds. chemrxiv.org A notable application is the asymmetric hydroalkylation of alkenes with brominated substrates. In this process, a NiH species, generated in situ, catalyzes the isomerization of an alkene along the hydrocarbon chain. nih.gov This is followed by an alkylation reaction with a brominated compound, such as an α-bromo amide. nih.gov This methodology allows for the enantioconvergent introduction of an alkyl group onto a terminal C(sp³)–H position of the alkene. nih.gov

A significant advancement in this area is the remote asymmetric hydroalkylation of olefins with racemic α-bromo amides, which produces a variety of chiral α-alkylalkanoic amides in high yields with excellent regio- and enantioselectivities. nih.gov This process highlights the ability of nickel catalysis to achieve high levels of control in complex transformations. Furthermore, nickel-catalyzed migratory hydroalkynylation of olefins with bromoalkynes has been developed, delivering benzylic alkynylation products with high regioselectivity. nih.gov The use of a chiral PyrOx ligand has enabled the catalytic enantioselective hydroalkynylation of styrenes. chemrxiv.orgnih.gov

The development of novel nickel complexes continues to expand the scope of nickel catalysis. Nickel complexes with pincer-type ligands have shown remarkable activity in various reactions, including the cross-coupling of C(sp³)–C(sp³) centers. nih.gov Nickel-catalyzed reductive cross-coupling reactions have also been a major area of research, providing new avenues for carbon-carbon bond formation. chinesechemsoc.org For instance, a Ni/Zn system has demonstrated a broad substrate scope that includes bromoalkynes and alkyl bromides. chinesechemsoc.org

Dual catalytic systems that combine nickel with photoredox catalysts have opened up new mechanistic pathways, often allowing reactions to proceed under milder conditions. beilstein-journals.org These systems can facilitate the reductive cross-coupling of aryl bromides and alkyl bromides without the need for stoichiometric metal reductants. chinesechemsoc.org The applications of novel nickel catalysts are diverse, ranging from the synthesis of highly substituted alkenyl bromides through intermolecular carbobromination of alkynes to the formation of all-carbon tetra-substituted alkenes. acs.orgresearchgate.net The ability to tune the steric and electronic properties of the ligands is crucial for achieving high regio- and stereocontrol in these transformations. researchgate.net

| Reaction Type | Nickel Source | Ligand | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|---|---|

| Migratory Hydroalkynylation | NiI₂·xH₂O | Bathocuproine | 4-phenyl-1-butene, 1-bromo-2-(triisopropylsilyl)acetylene | Benzylic alkynylation product | High regioselectivity (>99:1) | chemrxiv.org |

| Cross-Electrophile Coupling | Ni(acac)₂ | dtbpy | 1-phenethyl-2,4,6-triphenylpyridinium tetrafluoroborate, (bromoethynyl)triisopropylsilane | Alkyne | Forms C(sp)-C(sp³) bonds | nih.gov |

Olefin Metathesis and Its Application to Alkenyl Bromide Synthesis (e.g., stereoretentive cross-metathesis)

A comprehensive review of scientific literature reveals no instances of the direct participation of the compound 3-Octyne, 2-bromo- in olefin metathesis reactions. This is due to the fundamental chemical nature of the substrate and the reaction mechanism. Olefin metathesis, as its name implies, is a catalytic reaction involving the redistribution of carbon-carbon double bonds of alkenes (olefins). The substrate , 3-Octyne, 2-bromo-, is an alkyne, characterized by a carbon-carbon triple bond, and therefore does not possess the required alkene functional group to undergo olefin metathesis.

While direct olefin metathesis of this alkyne is not chemically feasible, the broader context of synthesizing substituted alkenyl bromides via metathesis is a significant and well-developed area of research. This field, however, utilizes alkenyl halide substrates, not alkynyl halides.

To provide relevant insights into the synthesis of complex alkenyl bromides, this section will discuss the principles and applications of stereoretentive cross-metathesis using analogous alkenyl bromide structures. This serves to illustrate the type of transformation that would be applicable if the user's compound of interest were an alkene.

Stereoretentive Cross-Metathesis for Alkenyl Bromide Synthesis

The development of stereoretentive olefin metathesis has provided powerful tools for the synthesis of stereochemically defined alkenes, including valuable trisubstituted alkenyl bromides. These products are versatile intermediates in organic synthesis, particularly in the construction of natural products and other biologically active molecules through subsequent cross-coupling reactions. acs.orgfigshare.comnih.gov

The key challenge in cross-metathesis is controlling the stereochemistry of the newly formed double bond. Stereoretentive catalysts, particularly those based on molybdenum and ruthenium, have emerged to address this challenge, enabling the geometry of the starting alkene to be retained in the product. nih.govresearchgate.netbeilstein-journals.org

Molybdenum-Catalyzed Stereoretentive Cross-Metathesis

Molybdenum monoaryloxide pyrrolide (MAP) catalysts are highly effective for the stereoretentive cross-metathesis of various olefins with alkenyl bromides like Z- or E-2-bromo-2-butene. acs.orgfigshare.comnih.gov These reactions allow for the synthesis of a diverse array of E- or Z-trisubstituted alkenyl bromides with high stereochemical fidelity.

Key findings from research in this area include:

Broad Substrate Scope: The methodology is applicable to a range of olefin partners, including monosubstituted, and di- and trisubstituted alkenes. acs.org

Functional Group Tolerance: The catalytic process is tolerant of various functional groups, such as alcohols and amines, which is crucial for the synthesis of complex molecules. nih.gov

Mechanistic Insight: Studies, including DFT calculations, suggest that the high efficiency of these transformations can be attributed to the rapid reaction of additives with short-lived molybdenum alkylidenes, which helps to prevent the formation of inactive catalyst species. acs.orgnih.gov

Table 1: Examples of Molybdenum-Catalyzed Stereoretentive Cross-Metathesis for Alkenyl Bromide Synthesis Note: This table presents generalized data from studies on substrates analogous to the requested topic, as no data exists for 3-Octyne, 2-bromo-.

| Olefin Partner | Alkenyl Bromide Partner | Catalyst (mol%) | Product Stereochemistry | Yield (%) | Reference |

|---|---|---|---|---|---|

| Trisubstituted Olefin | E-2-bromo-2-butene | Mo-MAP (2.5-5.0) | E-Trisubstituted Alkenyl Bromide | 75-95 | acs.orgfigshare.com |

| Z-Disubstituted Olefin | Z-2-bromo-2-butene | Mo-MAP (2.5-5.0) | Z-Trisubstituted Alkenyl Bromide | 60-88 | acs.orgfigshare.com |

Ruthenium-Catalyzed Stereoretentive Cross-Metathesis

Ruthenium-based catalysts, particularly those featuring dithiolate ligands, have also been developed for stereoretentive metathesis. beilstein-journals.org These catalysts are notable for kinetically producing both Z- and E-alkenes with high stereochemical purity, starting from the corresponding pure alkene isomers. While initial developments focused on Z-selective processes, advances have also been made in E-stereoretentive methods. beilstein-journals.org

Computational and Theoretical Investigations of 3 Octyne, 2 Bromo

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for studying the electronic structure and reactivity of molecules. sumitomo-chem.co.jpmdpi.com Its balance of computational cost and accuracy makes it particularly well-suited for investigating complex organic reactions. sumitomo-chem.co.jp For 3-Octyne (B96577), 2-bromo-, DFT calculations can provide a wealth of information regarding its reaction pathways and the factors governing its chemical behavior.

DFT calculations are instrumental in mapping the entire potential energy surface (PES) of a chemical reaction. This involves locating and characterizing the geometries and energies of reactants, products, stable intermediates, and, most importantly, the transition states (TS) that connect them. figshare.com By identifying the lowest energy pathway on the PES, the most plausible reaction mechanism can be determined. nih.gov

For instance, in a potential reaction such as the addition of a nucleophile to the alkyne moiety of 3-Octyne, 2-bromo-, or an elimination reaction involving the bromine atom, DFT can be used to model the step-by-step process. Calculations would reveal whether the reaction proceeds through a concerted mechanism (a single transition state) or a stepwise pathway involving one or more intermediates. rsc.org The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter that determines the reaction rate. nih.gov

A hypothetical DFT study on the hydrohalogenation of 3-Octyne, 2-bromo- could yield a potential energy surface diagram. The data from such a study can be summarized as follows:

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 3-Octyne, 2-bromo- + HBr | 0.0 |

| π-Complex | Initial weak association | -2.5 |

| TS1 | First transition state | +15.8 |

| Intermediate | Vinylic carbocation | +8.2 |

| TS2 | Second transition state | +10.5 |

| Product | 2,3-dibromo-3-octene | -12.0 |

Note: The data in this table is hypothetical and serves as an illustration of typical results obtained from DFT calculations for similar reactions.

DFT is also a powerful tool for understanding how the structure of a molecule influences its reactivity, a concept broadly defined by steric and electronic effects. In 3-Octyne, 2-bromo-, the butyl group on one side of the alkyne and the 2-bromoethyl group on the other create an asymmetric environment.

Electronic Effects : The bromine atom is highly electronegative, creating a dipole and influencing the electron density distribution across the molecule. DFT calculations, through methods like Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom, revealing the electrophilic and nucleophilic sites. This information is critical for predicting how 3-Octyne, 2-bromo- will interact with other reagents.

Steric Effects : The size of the substituents around the reactive alkyne center can hinder the approach of a reactant, thereby influencing the regioselectivity and stereoselectivity of a reaction. DFT can model the transition states for different possible attack trajectories (e.g., attack at C3 vs. C4 of the octyne chain). The calculated energies of these competing transition states can explain and predict which product isomer will be favored. nih.gov For example, the bulkier butyl group may sterically disfavor the approach of a large nucleophile to the C4 position.

Advanced Quantum Chemical Calculations (e.g., CCSD(T) for refined energy predictions)

While DFT is a versatile tool, higher-level quantum chemical methods are often required for more accurate energy predictions, especially for reaction barriers. nih.gov The "gold standard" in computational chemistry for single-reference systems is the Coupled Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T). nih.govrsc.org

CCSD(T) calculations are significantly more computationally expensive than DFT, but they provide highly accurate energies. nih.gov In practice, a common strategy is to optimize the geometries of reactants, intermediates, and transition states using a computationally cheaper method like DFT or MP2, and then perform a single-point CCSD(T) calculation to obtain a more reliable energy for these geometries. nih.govnih.gov This approach provides a benchmark against which the accuracy of different DFT functionals can be judged. nih.gov For reactions involving 3-Octyne, 2-bromo-, CCSD(T) calculations would be crucial for obtaining definitive activation and reaction energies, which are essential for accurate kinetic modeling. nih.govarxiv.org

A comparison of calculated reaction barriers for a model reaction might look like this:

| Method | Basis Set | Calculated Barrier (kcal/mol) |

| B3LYP | 6-31+G* | 12.5 |

| M06-2X | def2-TZVP | 14.8 |

| MP2 | cc-pVTZ | 16.2 |

| CCSD(T) | cc-pVTZ | 15.9 |

Note: This table illustrates a typical trend where different DFT functionals may underestimate or overestimate the barrier compared to the more accurate CCSD(T) result. nih.gov

Kinetic Studies and Modeling (e.g., RRKM/master-equation methodology for rate constants)

Theoretical calculations can go beyond static energy profiles to predict reaction rates. Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with the master equation (ME) formalism, is a powerful methodology for calculating pressure- and temperature-dependent rate constants for unimolecular and bimolecular reactions. nih.govscispace.comarxiv.org

The RRKM/ME approach uses data from quantum chemical calculations—such as reaction barrier heights, vibrational frequencies of the reactant and transition state, and moments of inertia—as input. nist.govmdpi.com The model then statistically calculates the microcanonical rate constant as a function of energy and solves the master equation to account for collisional energy transfer between molecules, which is particularly important in gas-phase reactions at different pressures. arxiv.org For a reaction like the unimolecular elimination of HBr from an energized 3-Octyne, 2-bromo- molecule, this methodology could predict how the rate constant changes over a wide range of temperatures and pressures, providing crucial data for chemical process modeling. scispace.comyoutube.comalliedacademies.org

Theoretical Predictions of Novel Reactivity and Transformation Pathways

One of the most exciting applications of computational chemistry is the prediction of new, undiscovered reactions. By exploring the potential energy surface of 3-Octyne, 2-bromo- with various potential reactants, computational chemists can identify novel, energetically feasible transformation pathways that have not yet been realized experimentally.

For example, theoretical studies could explore the feasibility of copper-catalyzed reactions, such as bromoalkynylation or hydroalkynylation, by modeling the proposed catalytic cycles. nih.gov Calculations could investigate the energetics of oxidative addition, ligand exchange, and reductive elimination steps involving 3-Octyne, 2-bromo- and a metal catalyst. Such studies could predict the most promising catalyst systems and reaction conditions, thereby guiding experimental efforts toward the discovery of new synthetic methods for functionalizing this versatile bromoalkyne.

Advanced Synthetic Applications of 3 Octyne, 2 Bromo in Complex Molecule Construction

Building Blocks for Higher Alkynes and Branched Hydrocarbons

As a propargylic halide, 2-bromooct-3-yne is an effective electrophile for forging new carbon-carbon bonds, thereby enabling the synthesis of more complex, higher-order alkynes and branched hydrocarbon chains. The reaction typically proceeds via nucleophilic substitution, where the bromide ion acts as a leaving group.

Detailed research into the reactivity of propargylic electrophiles shows that they can undergo substitution through two primary pathways: a direct SN2 displacement or an SN2' displacement, which involves attack at the terminal carbon of the alkyne and rearrangement of the triple bond to form an allene (B1206475). However, specific conditions can favor the direct SN2 pathway. For instance, diorganocuprate(I) reagents have been shown to react with secondary propargyl bromides to yield the corresponding SN2 products with high stereoinversion, representing a powerful method for coupling heteroaromatic nucleophiles. rsc.org This methodology allows for the direct connection of alkyl or aryl groups to the carbon backbone, extending the chain and introducing branching at a defined position.

The general propargylation reaction is a fundamental tool in organic synthesis for C-C bond formation, valued for its mild conditions and tolerance of diverse functional groups. rsc.org In the context of 2-bromooct-3-yne, reaction with various carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can provide access to a wide array of substituted alkynes.

Table 1: Representative Nucleophilic Substitution Reactions for C-C Bond Formation This table illustrates general reaction types applicable to 2-bromooct-3-yne based on the known chemistry of propargylic bromides.

| Nucleophile Type | Reagent Example | Product Type | Reference |

| Organocuprates | (Hetaryl)₂CuLi | Heteroaryl-substituted alkynes | rsc.org |

| Organozinc Reagents | R-ZnBr | Alkyl/Aryl-substituted alkynes | rsc.org |

| Enolates | Sodium salt of diethyl malonate | α-Alkynyl malonic esters | acs.org |

| Alkynylides | Lithium acetylide | Diynes | wikipedia.org |

Precursors for Polyfunctionalized Organic Molecules (e.g., bromo ketones from alkyne transformations)

The alkyne moiety of 2-bromooct-3-yne serves as a handle for conversion into other functional groups, notably carbonyls. The hydration of haloalkynes is a well-established, atom-economical route to α-halomethyl ketones, which are themselves valuable synthetic building blocks for biologically active heterocycles and natural products. csic.esuniovi.esaip.org

This transformation is typically catalyzed by various transition metals. Gold-catalyzed hydration, in particular, has proven highly effective, proceeding with excellent yields for both alkyl- and aryl-substituted haloalkynes under mild conditions and with broad functional group tolerance. organic-chemistry.org Other metal-based systems, often used in conjunction with a Brønsted acid, include those based on platinum, mercury, indium, iron, and copper salts. uniovi.esnih.gov For an unsymmetrical internal alkyne like 2-bromooct-3-yne, the hydration could potentially lead to a mixture of two regioisomeric ketones: 2-bromo-4-octanone and 3-bromo-4-octanone.

Alternative methods for converting alkynes to α-bromoketones include a one-pot process mediated by reagents like N,N-dibromo-p-toluenesulfonamide (TsNBr₂), which proceeds through an oxybromination-debromination sequence. researchgate.netresearchgate.net

Table 2: Catalytic Systems for the Hydration of Haloalkynes to α-Halomethyl Ketones

| Catalyst System | Conditions | Product Type | Reference |

| Au(I) complexes | Mild, atom-economical | α-Halomethyl ketones | organic-chemistry.org |

| AgF / TFA | 40–100 °C | α-Halomethyl ketones | uniovi.es |

| In(OTf)₃ / AcOH | 40–100 °C | α-Halomethyl ketones | uniovi.es |

| Hg(II) / Pt(IV) | Wet solvents, mild | α-Bromoketones | nih.gov |

| Ionic Liquid / H₂SO₄ | 70 °C, recyclable | α-Haloketones | aip.org |

Role in Cyclization Reactions and Heterocyclic Compound Synthesis

The dual functionality of 2-bromooct-3-yne makes it an exceptional substrate for intramolecular and intermolecular cyclization reactions to form a wide variety of heterocyclic compounds. The general class of bromoalkynes is utilized in numerous catalyzed cascade reactions.

Key Cyclization Strategies Involving Bromoalkynes:

Palladium-Catalyzed Domino Cyclization : Propargyl bromides containing tethered nucleophilic groups can undergo palladium(0)-catalyzed domino or cascade cyclizations to construct fused and linked bicyclic nitrogen heterocycles in good yields. acs.orgnih.gov This strategy has been applied to the synthesis of complex azacycles, including trikentrin-like frameworks. rsc.orgrsc.org

Furan Synthesis : Silver(I)-catalyzed reactions of bromoalkynes with substrates like methyl 2-pyridylacetate (B8455688) lead to the formation of 2,3,4-trisubstituted furans. uniovi.es The process involves an initial hydroalkylation of the bromoalkyne followed by a base-promoted cyclization. csic.esuniovi.es

Triazole Synthesis : Iridium complexes can catalyze the [3+2] cycloaddition of azides and 1-bromoalkynes, providing a direct route to 1,5-disubstituted 4-bromo-1,2,3-triazoles. researchgate.net

Isocoumarin Synthesis : A palladium-catalyzed protocol for synthesizing 3-substituted isocoumarins involves the coupling of bromoalkynes with benzoic acids. The proposed mechanism includes the formation of a β-bromoenol benzoate (B1203000) intermediate, which then undergoes an oxidative annulation. mdpi.com

Gold-Catalyzed Polycyclization : Gold catalysts can induce polycyclization reactions of 1-bromo-1,5-enynes to generate complex polycyclic systems, including steroid-like molecules, under mild conditions. csic.esuniovi.es

These examples underscore the potential of 2-bromooct-3-yne as a precursor for generating diverse heterocyclic scaffolds of significant interest in medicinal and materials chemistry.

Intermediates in Natural Product and Pheromone Synthesis

The bromoalkyne functional group is a key structural motif found in intermediates used for the total synthesis of various natural products and insect pheromones. researchgate.netasianpubs.org While specific applications of 2-bromooct-3-yne are not widely documented, the established reactivity of its isomers and related compounds highlights its potential in this field.

For example, 1-bromo-oct-1-yne and 1-bromo-oct-2-yne, isomers of the title compound, have been employed in significant synthetic endeavors.

Trikentrin Synthesis : The synthesis of analogues of trikentrins, a family of marine alkaloids with a tricyclic indole (B1671886) core, utilizes palladium-catalyzed cyclization of bromoenynamides. These key precursors are synthesized via coupling reactions involving bromoalkynes, such as 1-bromo-oct-1-yne. rsc.orgrsc.org

Panaxydol (B150440) Synthesis : An efficient total synthesis of the natural anticancer agent panaxydol and its stereoisomers was achieved using a strategy that involves the Cadiot-Chodkiewicz cross-coupling reaction between chiral terminal alkynes and bromoalkynes. researchgate.net

Methoxylated Ether Lipid Synthesis : The synthesis of polyunsaturated omega-3 and omega-6 methoxylated ether lipid (MEL) derivatives involved a Csp²-Csp coupling reaction using 1-bromooct-2-yne as a key building block. mdpi.com

The utility of these related bromoalkynes in constructing complex carbon skeletons demonstrates that 2-bromooct-3-yne is a potentially valuable, though under-explored, intermediate for the synthesis of bioactive natural products.

Applications in Polymer Chemistry

Recent advances have highlighted the utility of bromoalkynes in the synthesis of advanced polymeric materials. Their unique reactivity allows for novel polymerization pathways and the introduction of functional handles for crosslinking.

Thiol-yne and Phenol-yne Polymerization : A significant application of bromoalkynes is in metal-free click polymerization. In a tandem reaction catalyzed by an organic base, dithiophenols or diphenols can react with bromoalkynes to produce high molecular weight, sulfur- or ether-containing polymers. nih.govacs.orgmdpi.comresearchgate.net The mechanism involves an initial substitution of the bromo group by a thiolate or phenolate, followed by a Michael addition of a second thiol/phenol group across the newly formed internal alkyne. nih.gov This method provides access to functional polymers with potentially high refractive indices and excellent transparency. nih.govresearchgate.net

Polymerization Initiators and Functionalization : The labile carbon-bromine bond in propargylic systems can be used to initiate polymerization. Cobalt-mediated radical polymerization has been achieved using bromoalkynes in reductive decarboxylative alkynylation reactions. acs.org Furthermore, bromoalkynes such as N-propargyl bromoacetamide have been used to functionalize protein cages, introducing alkyne handles onto the interior surface. nih.gov These alkyne groups then serve as initiation points for the growth of a branched, crosslinked polymer network inside the cage via subsequent click chemistry reactions. nih.gov This demonstrates the potential of 2-bromooct-3-yne to act as a functionalization agent for surfaces or macromolecules, enabling further modification or crosslinking.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of haloalkynes has traditionally relied on methods such as the deprotonation of terminal alkynes followed by halogenation. acs.org However, modern organic synthesis demands milder, more efficient, and highly selective catalytic systems. Future research will likely focus on developing novel catalysts tailored for the synthesis and functionalization of 3-Octyne (B96577), 2-bromo-.

Key areas of development include:

Transition Metal Catalysis: While silver-catalyzed bromination of terminal alkynes is a known method, research is expanding to other metals. acs.org Palladium-catalyzed reactions, for instance, have shown great promise in the annulation of bromoalkynes. acs.org Future work could explore customized palladium, copper, or nickel catalysts to improve the yield and reduce reaction times in the synthesis of 3-Octyne, 2-bromo- and its derivatives.

Photoredox Catalysis: Visible-light-promoted reactions offer a green and efficient alternative to traditional methods. kisti.re.kr Developing photoredox catalytic systems could enable the formation of C-C and C-P bonds from bromoalkynes like 3-Octyne, 2-bromo- under additive-free and mild conditions.

Enantioselective Catalysis: Given that the bromine atom is at a stereocenter (C2), developing catalytic systems that can control the enantioselectivity of the bromination step is a significant goal. This would provide access to enantiopure forms of 3-Octyne, 2-bromo-, which is crucial for applications in pharmacology and materials science.

| Catalyst Type | Potential Application for 3-Octyne, 2-bromo- | Expected Outcome |

| Customized Palladium Complexes | Cross-coupling reactions (e.g., Sonogashira, Suzuki) | Enhanced efficiency and selectivity in forming complex carbon skeletons. |

| Copper-Immobilized Catalysts | Azide-alkyne cycloadditions (Click Chemistry) | Green and efficient synthesis of triazole derivatives. nih.gov |

| Chiral Lewis Acid Catalysts | Asymmetric bromination of 3-octyne | Direct synthesis of enantiomerically enriched (R)- or (S)-2-bromo-3-octyne. |

| Titanium-based Catalysts | Stereoselective cross-coupling reactions | Synthesis of geometrically pure alkenes from the alkyne moiety. vulcanchem.com |

Innovations in Stereoselective and Regioselective Synthesis of 3-Octyne, 2-bromo- Derivatives

Control over stereochemistry and regiochemistry is paramount in modern organic synthesis. For 3-Octyne, 2-bromo-, this involves managing the chiral center at C2 and directing reactions to specific positions on the molecule.

Stereoselective Synthesis: The development of methods to produce specific stereoisomers of 3-Octyne, 2-bromo- derivatives is a key research direction. This could involve substrate-controlled approaches, where the existing stereocenter directs the stereochemical outcome of subsequent reactions, or catalyst-controlled methods, as mentioned above. For example, hydroboration-oxidation of the alkyne could be influenced by the stereocenter at the adjacent propargylic position.

Regioselective Synthesis: Many reactions involving alkynes can lead to mixtures of regioisomers. Innovations are needed to control the regioselectivity of additions across the triple bond of 3-Octyne, 2-bromo-. For instance, in hydrohalogenation or hydration reactions, directing the incoming group to either C3 or C4 selectively is a significant challenge. Recent studies on the regioselective synthesis of complex heterocycles from bromo-alkene precursors demonstrate the power of directing groups and specific reaction conditions, principles that can be applied here. organic-chemistry.orgresearchgate.net A study on the hydroalumination of alkynes followed by reaction with bromine has shown high stereoselectivity in producing (Z)-1-bromo-1-octene, a related isomer. redalyc.org

Integration of Machine Learning and AI for Predictive Organic Synthesis Involving 3-Octyne, 2-bromo-

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for synthetic planning. engineering.org.cn Machine learning (ML) models can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even propose novel synthetic routes. vapourtec.comnih.gov

For 3-Octyne, 2-bromo-, AI and ML can be applied in several ways:

Reaction Prediction: ML models can be trained to predict the most likely products and yields for reactions involving 3-Octyne, 2-bromo- under various conditions (e.g., different catalysts, solvents, temperatures). vapourtec.com This can significantly reduce the amount of trial-and-error experimentation required.

Retrosynthesis: AI-powered retrosynthesis tools can suggest potential synthetic pathways to 3-Octyne, 2-bromo- or its more complex derivatives from simple starting materials. engineering.org.cn Models like Chemma have shown success in tasks like single-step retrosynthesis and yield prediction. arxiv.org

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, often built using machine learning, can predict the physical, chemical, and biological properties of derivatives of 3-Octyne, 2-bromo- before they are synthesized. researchgate.net This allows for the in silico screening of potential candidates for specific applications.

Exploration of New Reactivity Pathways and Functional Group Interconversions

The bromoalkyne moiety in 3-Octyne, 2-bromo- is a versatile functional group handle, allowing for a wide range of chemical transformations. Future research will undoubtedly uncover new reactivity patterns and efficient methods for functional group interconversions. scribd.com

Potential areas for exploration include:

Coupling Reactions: Beyond standard cross-coupling, exploring novel coupling partners and conditions can lead to new molecular architectures. For example, developing transition-metal-free coupling reactions would be an environmentally friendly alternative. acs.org

Cyclization Reactions: The 3-Octyne, 2-bromo- scaffold is a prime candidate for intramolecular cyclization reactions to form various carbocyclic and heterocyclic systems. This could involve radical cyclizations or transition-metal-catalyzed annulations.

Functionalization of the Alkyne: The triple bond can be converted into a variety of other functional groups. Research into selective oxidations, reductions, and additions will expand the synthetic utility of this building block. For instance, the oxidative cleavage of the alkyne could yield carboxylic acids or ketones. researchgate.net

Manipulation of the Bromo Group: The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. Future work could focus on substitutions with novel nucleophiles to introduce diverse functionality.

| Starting Moiety | Reagent/Reaction Type | Resulting Functional Group | Potential Application |

| Alkyne | H₂, Lindlar's Catalyst | Z-Alkene | Stereoselective synthesis of olefinic compounds. libretexts.org |

| Alkyne | HgSO₄, H₂O/H⁺ | Ketone | Synthesis of carbonyl-containing derivatives. msu.edu |

| Bromo Group | NaN₃ (Sodium Azide) | Azide | Precursor for triazoles via click chemistry. |

| Bromo Group | Organocuprate (Gilman Reagent) | Alkylated Product | C-C bond formation at the C2 position. |

| Entire Molecule | Base-induced Elimination | Enyne | Synthesis of conjugated systems. |

Design of Complex Architectures Incorporating the 3-Octyne, 2-bromo- Moiety for Advanced Materials or Biological Probes

The unique electronic and steric properties of 3-Octyne, 2-bromo- make it an attractive building block for the construction of larger, more complex molecules with specific functions.

Advanced Materials: The rigid alkyne rod and the reactive bromo-handle can be used to construct novel polymers and organic materials. For example, incorporating this moiety into conjugated polymers could lead to materials with interesting photophysical or electronic properties for use in organic electronics. Research into crosslinked polymers from related bromo-functionalized monomers has already been explored. uakron.edu

Biological Probes and Pharmaceuticals: Many biologically active molecules contain alkyne or halide functionalities. The 3-Octyne, 2-bromo- unit could serve as a key intermediate in the synthesis of novel drug candidates or as a component of biological probes. vulcanchem.com For example, the alkyne can be used in bioorthogonal "click" chemistry to attach the molecule to a biomolecule, while the bromo-group and the chiral center can be optimized for specific binding interactions with a biological target like a bromodomain. researchgate.netacs.org The synthesis of complex natural product-inspired scaffolds often relies on versatile, stereodefined building blocks like this. mdpi.com

The design of these complex architectures will benefit from a synergistic approach, combining advanced synthetic methodologies with computational modeling to predict the properties and functions of the target molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.